molecular formula C10H22OSi B13940737 Tert-butyl(dimethyl)((2-methylallyl)oxy)silane

Tert-butyl(dimethyl)((2-methylallyl)oxy)silane

Cat. No.: B13940737
M. Wt: 186.37 g/mol
InChI Key: SNWODYFRZGUZOY-UHFFFAOYSA-N
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Description

Tert-butyl(dimethyl)((2-methylallyl)oxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylallyloxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(dimethyl)((2-methylallyl)oxy)silane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-methylallyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

tert-Butyl(dimethyl)silanol+2-methylallyl chlorideThis compound+HCl\text{tert-Butyl(dimethyl)silanol} + \text{2-methylallyl chloride} \rightarrow \text{this compound} + \text{HCl} tert-Butyl(dimethyl)silanol+2-methylallyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(dimethyl)((2-methylallyl)oxy)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The 2-methylallyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the 2-methylallyloxy group.

Scientific Research Applications

Tert-butyl(dimethyl)((2-methylallyl)oxy)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and the formation of silyl ethers.

    Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which tert-butyl(dimethyl)((2-methylallyl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(dimethyl)(2-propynyloxy)silane
  • Tert-butyl(dimethyl)(1-phenylethenyloxy)silane
  • Tert-butyl(dimethyl)(2-methyl-2-[(2S)-2-oxiranyl]propoxy)silane

Uniqueness

Tert-butyl(dimethyl)((2-methylallyl)oxy)silane is unique due to the presence of the 2-methylallyloxy group, which imparts specific reactivity and steric properties. This makes it particularly useful in applications where selective reactions are required, such as in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

tert-butyl-dimethyl-(2-methylprop-2-enoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OSi/c1-9(2)8-11-12(6,7)10(3,4)5/h1,8H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWODYFRZGUZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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